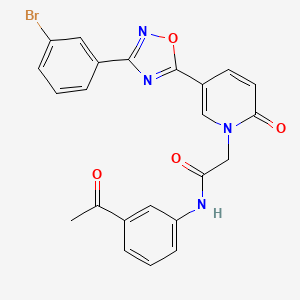![molecular formula C11H9F2N5O2S B2568428 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 869068-26-8](/img/structure/B2568428.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (CH3CONH2), a difluorophenyl group (C6H4F2), and a 1,2,4-triazine ring (C3H3N3) which is a six-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazine ring suggests that the compound could exhibit aromaticity, which could affect its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) and the acetamide group (CH3CONH2) are both common sites of reactivity in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of sulfanilamide, including compounds related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide. These studies aim to understand the chemical properties, thermal behavior, and molecular structure of such compounds. For instance, Lahtinen et al. (2014) synthesized sulfanilamide derivatives, characterized them using various spectroscopic methods, and evaluated their thermal properties and antimicrobial activities. This research contributes to the fundamental understanding of the structural and functional aspects of similar chemical entities (Lahtinen et al., 2014).
Antiviral Activity
Another area of interest is the investigation of antiviral properties. Derivatives of 1,2,4-triazin-3-yl sulfanyl compounds have been studied for their potential antiviral effects. For example, the synthesis and evaluation of 4,6-bis-ethylamino[1,3,5]triazine derivatives have demonstrated significant antiviral activity against the Flu A (H1N1) virus, indicating the potential for these compounds to serve as bases for developing new antiviral drugs (Demchenko et al., 2020).
Antibacterial and Antifungal Activities
The antimicrobial potential of this compound derivatives has also been explored. Research into the synthesis of novel triazinone derivatives has shown promising larvicidal and antimicrobial activities, underscoring the utility of these compounds in developing new antimicrobial agents (Kumara et al., 2015).
Pharmacological Evaluation
The exploration of pharmacological applications extends to evaluating the anticancer potential of related compounds. Studies have synthesized and characterized various derivatives, assessing their efficacy against different cancer cell lines. This line of research aims to identify new therapeutic agents for cancer treatment, highlighting the versatility of this compound derivatives in medicinal chemistry (Zyabrev et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N5O2S/c12-6-1-2-8(7(13)3-6)16-9(19)5-21-11-17-15-4-10(20)18(11)14/h1-4H,5,14H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXBGENZDNSWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)
![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)


![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)

![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)


